molecular formula C25H22BrN3O3S B302351 N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE

N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE

Cat. No.: B302351
M. Wt: 524.4 g/mol
InChI Key: FUTRQNROCZSOQF-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C25H22BrN3O3S and a molecular weight of 524.4 g/mol. This compound features a thiazolidine ring, a pyrrole ring, and a bromobenzyl group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Thiazolidine Intermediate: The thiazolidine ring is synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Formation of Pyrrole Intermediate: The pyrrole ring is formed by the reaction of a suitable diketone with an amine in the presence of an acid catalyst.

    Coupling Reaction: The thiazolidine and pyrrole intermediates are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Pyrrole Derivatives: Compounds containing the pyrrole ring, widely studied for their pharmacological properties.

    Benzimidazole Derivatives: Compounds containing the benzimidazole ring, known for their therapeutic potential.

Uniqueness

N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE is unique due to its combination of thiazolidine, pyrrole, and bromobenzyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H22BrN3O3S

Molecular Weight

524.4 g/mol

IUPAC Name

N-[4-[3-[(Z)-[3-[(4-bromophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H22BrN3O3S/c1-15-12-19(16(2)29(15)22-10-8-21(9-11-22)27-17(3)30)13-23-24(31)28(25(32)33-23)14-18-4-6-20(26)7-5-18/h4-13H,14H2,1-3H3,(H,27,30)/b23-13-

InChI Key

FUTRQNROCZSOQF-QRVIBDJDSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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